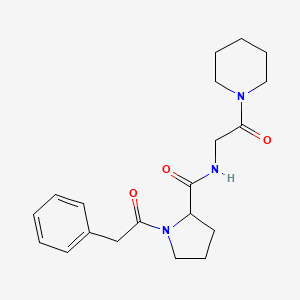![molecular formula C21H22N2O4S B7532857 N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MMB or MMB-FUBINACA and belongs to the group of synthetic cannabinoids.
作用机制
MMB acts as a potent agonist for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by MMB leads to various physiological and behavioral effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
MMB has been reported to have various biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce antinociceptive effects in animal models. MMB has also been reported to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MMB has several advantages for lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, MMB has several limitations. It is a synthetic compound, which means that it may have different pharmacological properties compared to natural cannabinoids. Additionally, the synthesis method of MMB is complex and requires expertise in organic chemistry.
未来方向
There are several future directions for the research on MMB. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its effects on the immune system and its potential applications in autoimmune diseases. Further studies are also needed to investigate the safety and toxicity of MMB. Finally, the development of more efficient and cost-effective synthesis methods for MMB could facilitate its use in scientific research.
Conclusion
In conclusion, MMB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is a potent and selective agonist for the CB1 and CB2 receptors and has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system. While MMB has several advantages for lab experiments, it also has limitations, and further studies are needed to investigate its potential therapeutic applications and safety.
合成方法
MMB is synthesized through a multi-step process that involves the reaction of 4-(4-fluorobenzyl)-1H-indole with N-methyl-N-(5-methylfuran-2-yl) methylamine. The resulting intermediate is then reacted with methyl phenyl sulfone to produce MMB. The synthesis method of MMB is complex and requires expertise in organic chemistry.
科学研究应用
MMB has gained attention in scientific research due to its potential pharmacological properties. It has been reported to have high affinity and potency for the cannabinoid receptors CB1 and CB2. MMB has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications.
属性
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-9-12-19(27-16)15-22(2)21(24)17-10-13-20(14-11-17)28(25,26)23(3)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCKMAFIMJIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


